molecular formula C19H24N4O2S B2976875 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide CAS No. 899952-60-4

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2976875
CAS No.: 899952-60-4
M. Wt: 372.49
InChI Key: XRSONMHCAHAJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide (CAS: 899952-60-4) is a synthetic organic compound with the molecular formula C₁₉H₂₄N₄O₂S and a molecular weight of 372.4845 g/mol . The structure features a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and an ethanediamide linker connecting to a 1-phenylethyl moiety.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12(13-8-6-5-7-9-13)20-17(24)18(25)21-16-14-10-26-11-15(14)22-23(16)19(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSONMHCAHAJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl system, followed by the introduction of the thieno[3,4-c]pyrazole core. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions. Industrial production methods may involve multi-step synthesis with purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of agrochemicals and other industrial applications where pyrazole derivatives are valuable.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Research Findings and Limitations

  • Spectroscopic Data : The target compound lacks published IR or NMR data in the provided evidence, whereas BI84028 and triazole derivatives (e.g., 6b) have detailed spectral profiles .
  • Biological Activity: No pharmacological data are available for the target compound.
  • Commercial Availability : BI84028 is listed at $8–$11 per gram, but pricing for the target compound is unspecified .

Biological Activity

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H24N4OS
  • Molecular Weight : 348.47 g/mol
  • IUPAC Name : this compound

The structural features suggest potential interactions with biological targets due to the presence of both thieno and pyrazole rings which are known for their pharmacological properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial effects. The proposed mechanisms include:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating caspase activity. For example, studies have shown that related compounds can increase cleaved forms of caspases (caspase-3 and -9), leading to enhanced apoptosis in cancer cell lines .
  • Inhibition of Cell Proliferation : The compound has been reported to reduce cell viability in various cancer cell lines such as MDA-MB-231 (breast cancer) and C6 glioma cells. This is likely due to its ability to interfere with cell survival signaling pathways .
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to reduce inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of this compound:

Activity Cell Line/Model Effect Observed Reference
Apoptosis InductionC6 GliomaIncreased cleaved caspase levels
Cell Viability ReductionMDA-MB-231Decreased proliferation rate
Anti-inflammatory ActivityIn vitro modelsReduced levels of pro-inflammatory cytokines

Case Studies

  • Study on Apoptotic Mechanisms : A study investigated the apoptotic effects of KTH-13-t-Bu (a derivative) on glioma cells. Results indicated that treatment led to morphological changes consistent with apoptosis and increased levels of cleaved caspases .
  • Anti-Cancer Activity Assessment : In another study focusing on breast cancer models, KTH-13-t-Bu demonstrated significant inhibition of tumor growth through modulation of cell survival pathways involving STAT3 and AKT signaling .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including 1,3-dipolar cycloaddition between azides and alkynes. For example, a typical procedure involves reacting substituted alkynes (e.g., naphthalene derivatives) with azides in a solvent system like tert-BuOH-H₂O (3:1) under copper catalysis. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate, washing with brine, drying (Na₂SO₄), and recrystallization (ethanol) . Characterization employs IR (to identify –NH, C=O, and aromatic C=C stretches), ¹H/¹³C NMR (to confirm substituent positions and integration ratios), and HRMS (for molecular ion validation) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Detects functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR resolves aromatic proton environments (δ 7.2–8.6 ppm) and triazole protons (δ ~8.4 ppm); ¹³C NMR confirms carbonyl carbons (~165 ppm) and aromatic systems .
  • HRMS : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How can experimental design methods optimize synthesis yield and purity?

  • Methodological Answer : Statistical Design of Experiments (DoE) minimizes trial-and-error by systematically varying parameters (e.g., solvent ratio, catalyst loading, temperature). For instance, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions. Computational tools like quantum chemical calculations (e.g., ICReDD’s reaction path search) predict favorable pathways, reducing experimental iterations .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR) and computational predictions?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Experimental : Re-run NMR under standardized conditions (e.g., DMSO-d₆, 400 MHz) and compare with literature analogs .
  • Computational : Re-optimize molecular geometries using density functional theory (DFT) and simulate NMR chemical shifts. Discrepancies may arise from solvent effects or conformational flexibility, requiring explicit solvent modeling .

Q. What computational strategies model the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Reaction Path Search : Use tools like GRRM or AFIR to explore transition states and intermediates.
  • Machine Learning : Train models on existing reaction datasets to predict regioselectivity in cycloadditions or nucleophilic substitutions.
  • Docking Studies : If biologically active, simulate interactions with target proteins (e.g., using AutoDock Vina) to guide functionalization .

Q. How can stability under varying conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss under controlled heating.
  • Light Exposure : Use UV-Vis spectroscopy to detect photodegradation products .

Q. What strategies guide the design of analogs with enhanced pharmacological or material properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the thienopyrazole core with benzothiophene or indole rings while retaining hydrogen-bonding motifs .
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability, as seen in related trifluoromethylated analogs .
  • Computational ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, solubility) using tools like SwissADME .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.